molecular formula C15H16Cl2N2O3 B1424670 Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-59-8

Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424670
CAS RN: 1354485-59-8
M. Wt: 343.2 g/mol
InChI Key: GVIVTWORAZLVHF-CSDGMEMJSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a pyrrolidine ring, which is a simple cyclic amine with a four-carbon ring structure. The presence of the chloro group and the ester group suggests that this compound might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the quinoline moiety, and the ester group. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is specified as (2S,4S), indicating the spatial arrangement of the substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The quinoline moiety might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

1. Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including the specific compound , are recognized for their effective use as anticorrosive materials. These derivatives demonstrate significant effectiveness against metallic corrosion due to their interaction with metallic surfaces through the formation of stable chelating complexes. This property has led to their wide application in various industrial settings to prevent corrosion-related damage to metal components and structures (Verma, Quraishi, & Ebenso, 2020).

2. Role in Advanced Materials and Optoelectronics

Quinoline motifs, including the specified compound, are of significant interest in the field of materials science, particularly in optoelectronics. The incorporation of quinoline and pyrimidine rings into π-extended conjugated systems has been proven valuable for creating novel optoelectronic materials. These compounds are used in the manufacture of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their versatility and importance in modern technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

3. Stereoselective Pharmacological Effects

The stereochemistry of certain quinoline derivatives, including the specific compound, is linked to their pharmacological profile. Research indicates that the configuration of stereocenters in such compounds directly influences their biological properties, including pharmacological effects. This insight is crucial for drug design and development, enabling researchers to select the most effective stereoisomer for therapeutic applications and drug substance purification (Veinberg et al., 2015).

4. Use in Drug Delivery and Therapeutic Applications

Xylan derivatives, including compounds with structures similar to the specified chemical, have been proposed for a wide range of applications, including paper strength additives, flocculation aids, and antimicrobial agents. Specifically, their ability to form nanoparticles suggests potential for drug delivery applications, indicating the versatility and multifunctionality of these compounds in both industrial and biomedical contexts (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Mechanism of Action

Without specific context or additional information, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. It might be interesting to investigate its biological activity, given the presence of the quinoline and pyrrolidine moieties, which are found in many biologically active compounds .

properties

IUPAC Name

methyl (2S,4S)-4-(5-chloroquinolin-8-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3.ClH/c1-20-15(19)12-7-9(8-18-12)21-13-5-4-11(16)10-3-2-6-17-14(10)13;/h2-6,9,12,18H,7-8H2,1H3;1H/t9-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIVTWORAZLVHF-CSDGMEMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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